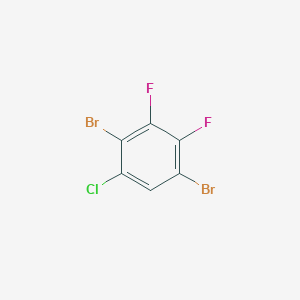
1,4-Dibromo-5-chloro-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-5-chloro-2,3-difluorobenzene is an aromatic compound with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated derivative of benzene. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 1,4-Dibromo-5-chloro-2,3-difluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where benzene derivatives are treated with bromine, chlorine, and fluorine sources under controlled conditions . Industrial production methods often involve multi-step processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,4-Dibromo-5-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura reaction, to form complex aromatic compounds.
Common reagents used in these reactions include arylboronic acids, stannous chloride, and various catalysts . The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,4-Dibromo-5-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of halogenated compounds’ effects on biological systems.
Medicine: Research into its potential medicinal properties and its role in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-5-chloro-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it reactive towards nucleophiles, allowing it to form new bonds and participate in various chemical reactions . The pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-5-chloro-2,3-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but with different positions of halogen atoms.
1,3-Dibromo-5-fluorobenzene: Lacks chlorine and has a different substitution pattern.
1,4-Dibromo-2-fluorobenzene: Contains fewer halogen atoms and has different reactivity.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C6HBr2ClF2 |
|---|---|
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
1,4-dibromo-5-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
Clé InChI |
YTIZYWKLVKKRNE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


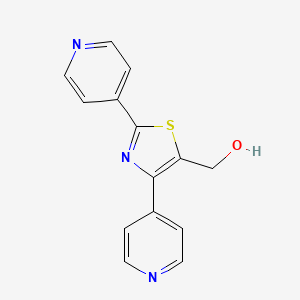
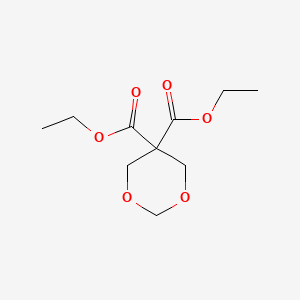
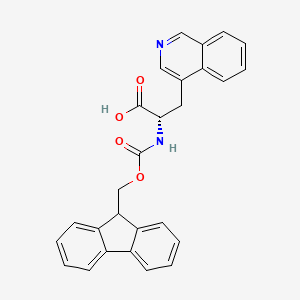
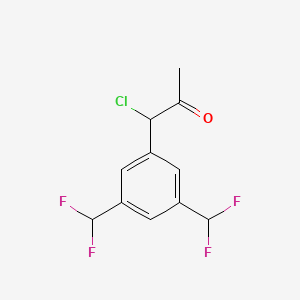
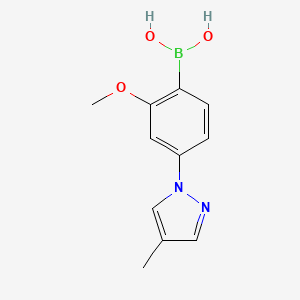
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
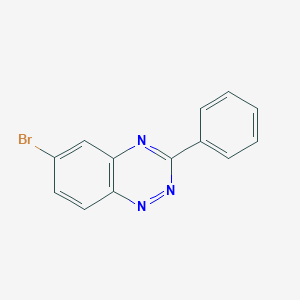

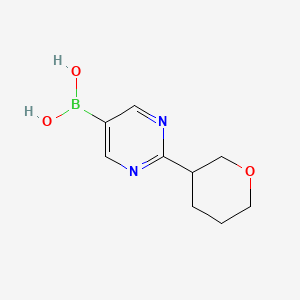
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
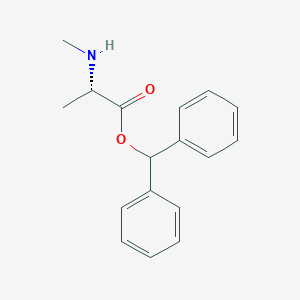
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
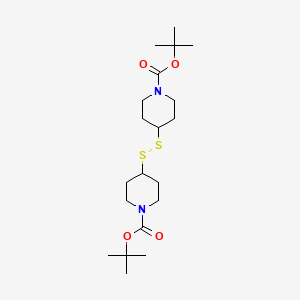
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
